molecular formula C20H20F2N2O B2562392 (1-(4-Fluorophenyl)cyclopropyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 1091382-85-2

(1-(4-Fluorophenyl)cyclopropyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Cat. No. B2562392
CAS RN: 1091382-85-2
M. Wt: 342.39
InChI Key: NGGVZDWULQRLCS-UHFFFAOYSA-N
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Description

“(1-(4-Fluorophenyl)cyclopropyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone” is a chemical compound . It has been studied in the context of inhibiting human Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .


Synthesis Analysis

The synthesis of this compound or its analogues involves complex chemical reactions. For instance, one study demonstrated the synthesis of a series of analogues and studied their structure-activity relationship . Another study described the synthesis of similar compounds using reductive amination .


Molecular Structure Analysis

The molecular structure of this compound is determined by its chemical formula, which is C22H25FN2O . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and depend on the specific context. For example, in the context of inhibiting ENTs, the compound was found to reduce Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km .

Scientific Research Applications

Antiviral Research

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The fluoro-substituted phenyl groups in the compound could potentially interact with viral proteins, offering a pathway for designing new antiviral agents.

Anti-inflammatory Studies

The indole nucleus, found in many bioactive compounds, has been associated with anti-inflammatory properties . The compound’s ability to bind with high affinity to multiple receptors could be leveraged to explore its efficacy in reducing inflammation, possibly contributing to the treatment of chronic inflammatory diseases.

Anticancer Investigations

Indole derivatives are known to possess anticancer activities . The compound’s structural features, such as the cyclopropyl and piperazine rings, might interact with cancer cell receptors or enzymes, providing a scaffold for developing novel anticancer drugs.

Antimicrobial Efficacy

Compounds with indole scaffolds have been identified with antimicrobial properties . Research into the antimicrobial efficacy of this compound could lead to the discovery of new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Enzyme Inhibition Studies

Indole derivatives have been utilized in the study of enzyme inhibition, which is a crucial aspect of drug development . The compound could be investigated for its potential to inhibit specific enzymes that are targets for treating various diseases.

properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O/c21-16-7-5-15(6-8-16)20(9-10-20)19(25)24-13-11-23(12-14-24)18-4-2-1-3-17(18)22/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGVZDWULQRLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-Fluorophenyl)cyclopropyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

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